methyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a 1,2,3,4-tetrahydropyrimidin-2-one core. Key structural features include:
- Substituents: A 3-chloro-4-fluorobenzenesulfonylmethyl group at position 6, a 4-ethoxyphenyl group at position 4, and a methyl ester at position 3.
- Synthetic Pathway: Likely synthesized via Biginelli-like multicomponent reactions, as evidenced by analogous methods for related tetrahydropyrimidines .
This compound shares structural motifs with bioactive dihydropyrimidinones (DHPMs), which are known for antimicrobial, anti-inflammatory, and enzyme inhibitory activities .
Properties
IUPAC Name |
methyl 6-[(3-chloro-4-fluorophenyl)sulfonylmethyl]-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O6S/c1-3-31-13-6-4-12(5-7-13)19-18(20(26)30-2)17(24-21(27)25-19)11-32(28,29)14-8-9-16(23)15(22)10-14/h4-10,19H,3,11H2,1-2H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVWFOPGPBBUKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following structurally related compounds highlight the impact of substituent variation on physicochemical and biological properties:
Physicochemical Properties
- Lipophilicity : The 3-chloro-4-fluorobenzenesulfonyl group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to hydroxylated analogues (logP ~1.8) .
- Solubility: The sulfonyl group improves aqueous solubility (≈15 µg/mL) relative to non-sulfonylated DHPMs (<5 µg/mL) .
- Hydrogen Bonding : The ethoxyphenyl group provides moderate hydrogen-bond acceptor capacity, while the sulfonyl group acts as a strong acceptor, enhancing protein-ligand interactions .
Crystallographic and Conformational Analysis
- Ring Puckering : The tetrahydropyrimidine core adopts a half-chair conformation, with puckering parameters (q₂ = 0.42 Å, φ₂ = 145°) similar to other DHPMs .
- Hydrogen-Bond Networks : Crystal structures reveal intermolecular N–H···O and C–H···O interactions involving the sulfonyl and carbonyl groups, stabilizing the lattice .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
